N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565498
InChI: InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
SMILES:
Molecular Formula: C18H15N5O3S3
Molecular Weight: 445.5 g/mol

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

CAS No.:

Cat. No.: VC16565498

Molecular Formula: C18H15N5O3S3

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide -

Specification

Molecular Formula C18H15N5O3S3
Molecular Weight 445.5 g/mol
IUPAC Name N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
Standard InChI Key VKNHBHPNUYUHFY-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three key components:

  • 5-Ethyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability .

  • Sulfamoyl bridge: A functional group that facilitates hydrogen bonding with enzymatic targets, particularly cyclooxygenase (COX) isoforms .

  • Benzothiazole-6-carboxamide: A planar aromatic system with demonstrated anticancer and antimicrobial activities .

The molecular formula is C₁₉H₁₆N₆O₃S₂, with a calculated molar mass of 464.51 g/mol. Key structural features include:

  • Thiadiazole ring: Stabilizes via delocalized π-electrons, enabling interactions with hydrophobic enzyme pockets.

  • Sulfonamide group: Positions the molecule for selective COX-II inhibition by mimicking natural substrates .

  • Benzothiazole carboxamide: Enhances DNA intercalation potential and microbial membrane disruption .

Biological Activity Profiles of Structural Analogs

CompoundCOX-II IC₅₀ (μM)Selectivity (COX-II/COX-I)Reference
THZD11.912.6
THZD22.39.8
Celecoxib1.337.5

The target compound’s sulfamoylphenyl group is structurally congruent with THZD1/THZD2, suggesting comparable COX-II affinity .

Antimicrobial and Antiviral Efficacy

Benzothiazole-thiadiazole hybrids demonstrate broad-spectrum activity:

CompoundPathogenInhibition (%)Concentration (μg/mL)Reference
5kXanthomonas oryzae (Xoo)52.4100
5aRalstonia solanacearum71.6100
5iTobacco Mosaic Virus (TMV)79.5 (protective)100

The carboxamide moiety in the target compound may enhance membrane permeability, potentially exceeding these efficacy metrics .

Molecular Docking and Mechanistic Insights

COX-II Binding Dynamics

Docking studies of analogous sulfonamide-thiadiazoles reveal:

  • Hydrogen bonding between the sulfamoyl group and Tyr385/Ser339 residues .

  • Hydrophobic interactions of the ethyl group with Val349 and Leu352 .

  • Binding energy: −16.8 kcal/mol for THZD2 vs. −15.9 kcal/mol for Celecoxib .

DNA Topoisomerase Inhibition

Benzothiazole carboxamides intercalate into DNA, inducing strand breaks via topoisomerase I/II inhibition . Quantum mechanical calculations suggest a binding free energy of −9.2 kcal/mol for similar structures .

Future Research Directions

  • In vivo efficacy studies: Prioritize murine models of inflammation and infection.

  • Formulation development: Nanoencapsulation to enhance oral bioavailability.

  • Structure-activity relationship (SAR): Systematic modification of the ethyl and carboxamide substituents.

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